molecular formula C10H18N4S2 B5165237 3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione

3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione

Cat. No.: B5165237
M. Wt: 258.4 g/mol
InChI Key: OLZITQXFEGHLND-UHFFFAOYSA-N
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Description

3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . The reaction conditions often require the presence of a base to facilitate the formation of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols .

Scientific Research Applications

3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diethyl-3,7-dimethyl-hexahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

IUPAC Name

3,7-diethyl-3,7-dimethyl-2,6-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4S2/c1-5-9(3)11-7(15)14-10(4,6-2)12-8(16)13(9)14/h5-6H2,1-4H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZITQXFEGHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=S)N2N1C(=S)NC2(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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